

Application Notes and Protocols: H3K4(Me2) (1-20) Peptide in Structural Biology

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Compound of Interest

Compound Name: H3K4(Me2) (1-20)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the histone **H3K4(Me2) (1-20)** peptide in structural biology studies. This peptide, representing the N-terminal tail of histone H3 dimethylated at lysine 4, is a crucial tool for investigating the binding kinetics, thermodynamics, and structural basis of interaction with "reader" proteins, which play a pivotal role in chromatin regulation and gene expression. Understanding these interactions is fundamental for deciphering the histone code and for the development of novel epigenetic drugs.

Data Presentation: Quantitative Analysis of H3K4(Me2) Peptide Interactions

The binding affinity of the H3K4(Me2) peptide to various reader domains is a critical parameter in structural and functional studies. The following tables summarize quantitative data from various biophysical techniques, offering a comparative overview of binding affinities.

Table 1: Binding Affinities of H3K4 Dimethylated Peptides with Various Reader Domains

Histone Peptide	Reader Domain	Binding Affinity (Kd)	Technique
H3K4me2 (1-15)	BPTF PHD finger	5.0 μ M	Isothermal Titration Calorimetry (ITC)
H3K4me2	Set3 PHD finger	30 μ M	Fluorescence Spectroscopy
H3K4me2	ING2 PHD finger	~10-fold weaker than H3K4me3	NMR Spectroscopy

Table 2: Comparative Binding Affinities of Different H3K4 Methylation States

Reader Domain	H3K4me1 (Kd)	H3K4me2 (Kd)	H3K4me3 (Kd)	Technique
ING2 PHD finger	two orders of magnitude weaker than H3K4me3	one order of magnitude weaker than H3K4me3	1-10 μ M	Tryptophan Fluorescence & NMR
BPTF PHD finger	Weaker than H3K4me2	~5.0 μ M	~2.7 μ M	Isothermal Titration Calorimetry (ITC)
Set3 PHD finger	-	30 μ M	20 μ M	Fluorescence Spectroscopy

Experimental Protocols

Detailed methodologies for key experiments involving the **H3K4(Me2) (1-20)** peptide are provided below. These protocols are intended as a starting point and may require optimization based on the specific reader protein and experimental conditions.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd),

stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).^[1]

Materials:

- Purified reader domain protein
- Synthetic **H3K4(Me2) (1-20)** peptide (e.g., from CD BioSciences or MyBioSource)^{[2][3]}
- ITC instrument (e.g., MicroCal iTC200)
- ITC buffer (e.g., PBS: 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 2 mM KH₂PO₄, pH 6.5-7.4)^[4]
- Hamilton syringe

Procedure:

- Sample Preparation:
 - Thoroughly dialyze both the protein and peptide against the same ITC buffer to minimize buffer mismatch effects.^[5]
 - Determine accurate concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).
 - A typical starting concentration is 40 μ M for the protein in the sample cell and 400 μ M for the peptide in the syringe.^[5]
- Instrument Setup:
 - Set the experimental temperature (e.g., 25°C).^[4]
 - Set the reference power and stirring speed (e.g., 5 μ cal/sec and 750 rpm).^[5]
- Titration:
 - Load the protein solution into the sample cell (~350 μ l for a 200 μ l cell to ensure complete filling).^[5]

- Load the peptide solution into the injection syringe.
- Perform an initial small injection (e.g., 0.5 μ l) to account for initial mixing effects, followed by a series of larger injections (e.g., 18 injections of 2 μ l each).[5]
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change for each injection.
 - Fit the integrated data to a suitable binding model (e.g., one-site binding model) using software like Origin® to determine the K_d , n , ΔH , and ΔS . [6]

Protocol 2: X-ray Crystallography of a Reader Domain-H3K4(Me2) Peptide Complex

X-ray crystallography provides high-resolution structural information about the interaction between a reader domain and the H3K4(Me2) peptide, revealing the precise molecular contacts.[7][8][9]

Materials:

- Highly purified reader domain protein (>95% purity)
- Synthetic **H3K4(Me2) (1-20)** peptide
- Crystallization screens (e.g., Crystal Screen and Crystal Screen 2 from Hampton Research) [10]
- Crystallization plates (e.g., 96-well VDX plates)[10]
- X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

- Complex Formation:
 - Mix the purified reader domain protein with a molar excess of the **H3K4(Me2) (1-20)** peptide (e.g., 1:3 to 1:5 molar ratio) to ensure saturation of the binding site.

- Crystallization Screening:
 - Set up crystallization trials using the sitting-drop vapor diffusion method. Mix 1 μ l of the protein-peptide complex with 1 μ l of the reservoir solution.[\[10\]](#)
 - Screen a wide range of conditions (precipitants, pH, salts, and additives).
- Crystal Optimization:
 - Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components of the successful condition to obtain diffraction-quality crystals.
- Data Collection:
 - Cryo-protect the crystals by soaking them in a solution containing the reservoir solution and a cryo-protectant (e.g., glycerol, ethylene glycol).
 - Flash-cool the crystals in liquid nitrogen.
 - Collect X-ray diffraction data at a synchrotron source for high-resolution data.[\[10\]](#)
- Structure Determination:
 - Process the diffraction data using appropriate software.
 - Solve the structure using molecular replacement if a homologous structure is available, or by other phasing methods.
 - Build and refine the model of the protein-peptide complex.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study protein-ligand interactions in solution, providing information on binding affinity, kinetics, and mapping the interaction interface.[\[7\]](#)[\[8\]](#)

Materials:

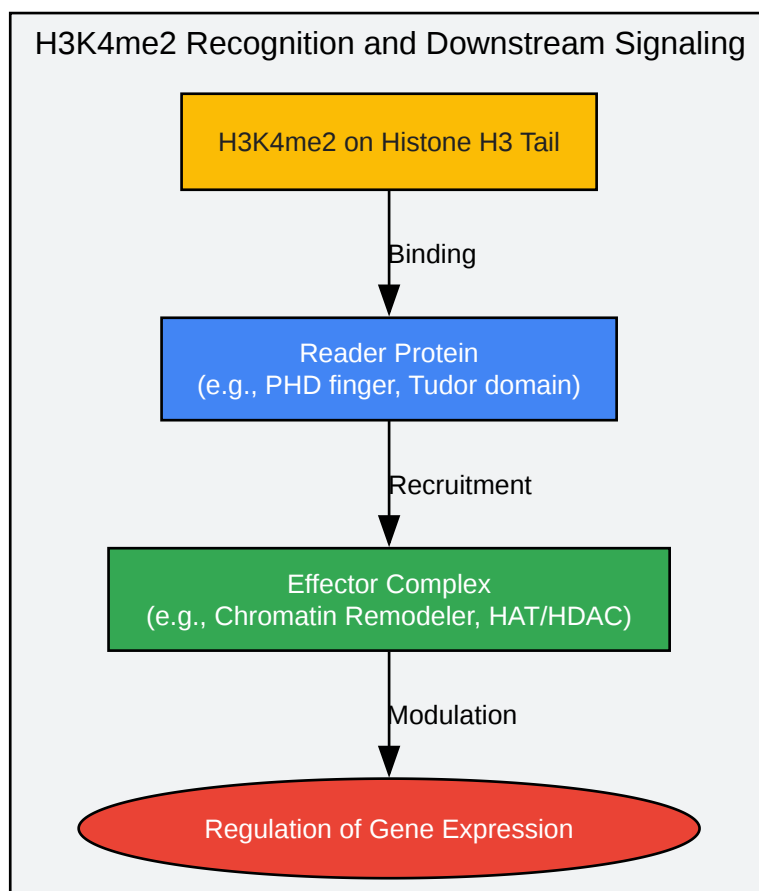
- 15N-labeled purified reader domain protein
- Unlabeled synthetic **H3K4(Me2) (1-20)** peptide
- NMR buffer (e.g., phosphate buffer with 150 mM NaCl, 2 mM TCEP, at a specific pH, in 90% H₂O/10% D₂O)
- NMR spectrometer

Procedure:

- Sample Preparation:
 - Express and purify the reader domain with uniform 15N labeling.
 - Prepare a solution of the 15N-labeled protein at a suitable concentration for NMR (e.g., 100-200 μ M).
 - Prepare a concentrated stock solution of the unlabeled H3K4(Me2) peptide in the same NMR buffer.
- 1H-15N HSQC Titration:
 - Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein alone.
 - Titrate increasing amounts of the unlabeled H3K4(Me2) peptide into the protein sample.
 - Acquire a 1H-15N HSQC spectrum after each addition of the peptide.[8]
- Data Analysis:
 - Monitor the chemical shift perturbations (CSPs) of the protein's backbone amide signals upon peptide binding. Residues with significant CSPs are likely at or near the binding interface.[7]
 - The magnitude of the CSPs can be plotted against the molar ratio of peptide to protein to determine the dissociation constant (K_d).

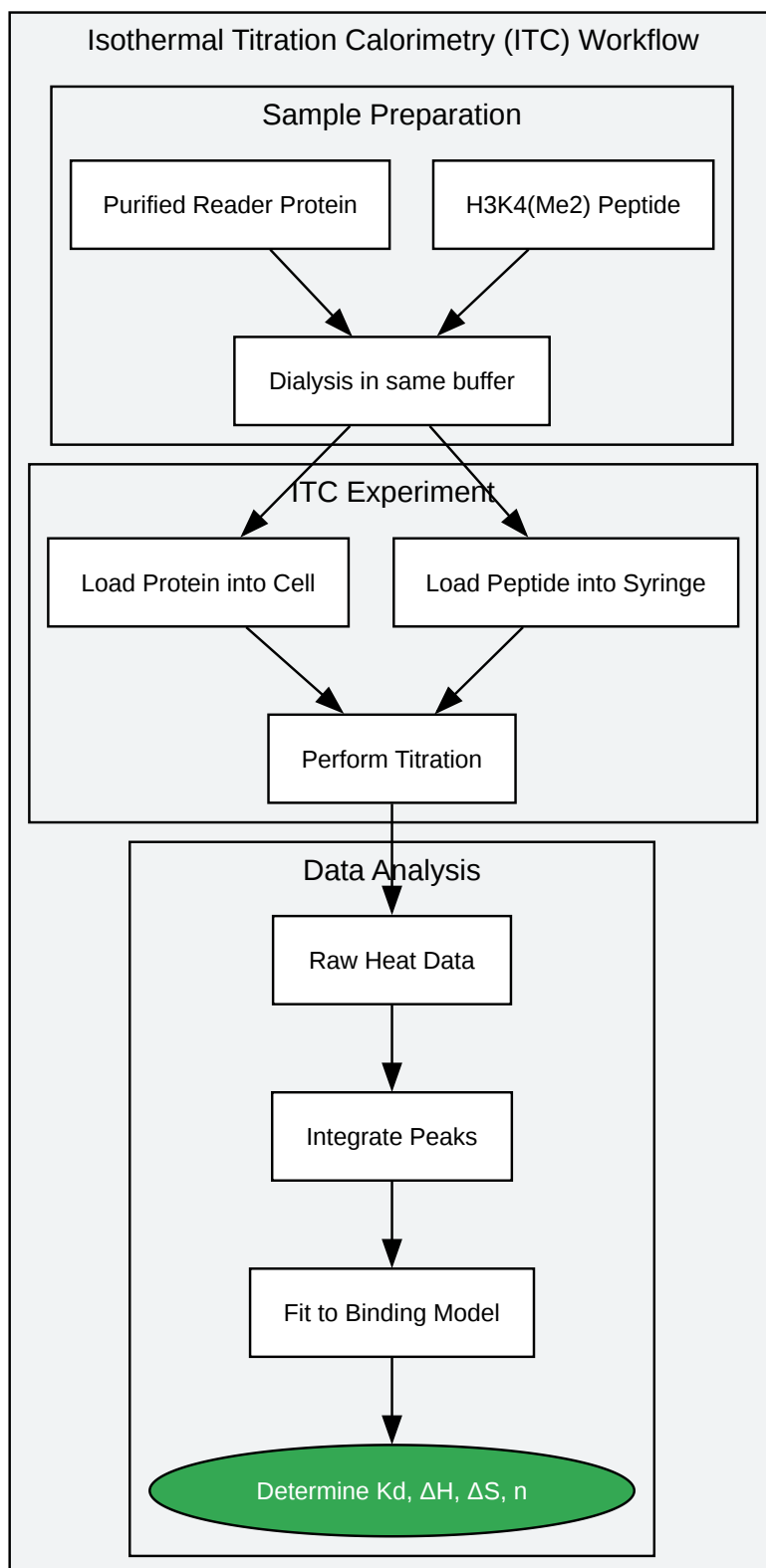
Visualizations

The following diagrams illustrate key concepts and workflows related to the study of the **H3K4(Me2) (1-20)** peptide.



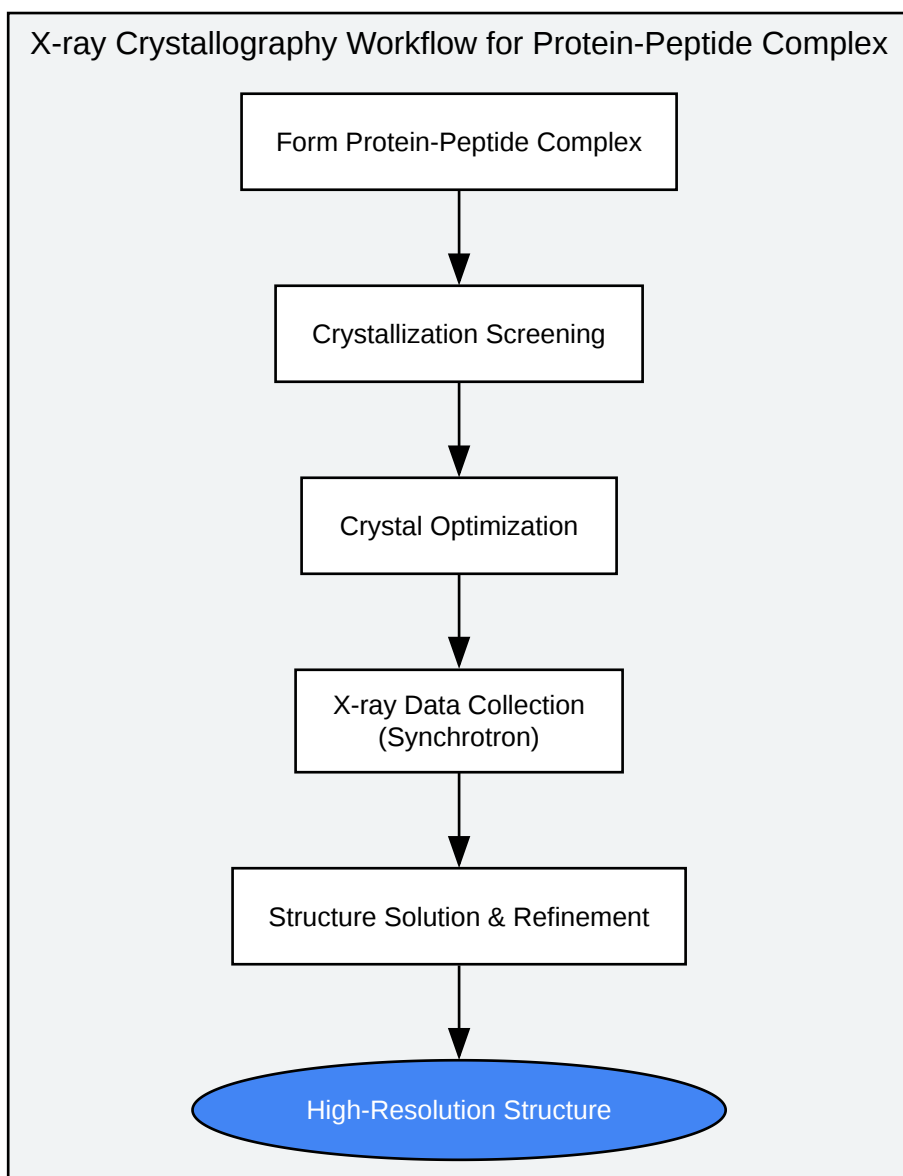
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Caption: H3K4me2 signaling pathway.



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Caption: ITC experimental workflow.



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Caption: X-ray crystallography workflow.

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